molecular formula C16H22N2O2 B2870858 1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2309587-06-0

1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2870858
CAS No.: 2309587-06-0
M. Wt: 274.364
InChI Key: MVKHXDMMJNQRSO-UHFFFAOYSA-N
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Description

1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the ethoxyphenyl group: This can be done using Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert ketones to alcohols or amines to amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine has several applications in scientific research

Properties

IUPAC Name

(2-ethoxyphenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-20-15-8-4-3-7-14(15)16(19)18-11-13(12-18)17-9-5-6-10-17/h3-4,7-8,13H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKHXDMMJNQRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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